tert-Butyl5-chloro-6-fluoro-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl5-chloro-6-fluoro-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl5-chloro-6-fluoro-1H-indazole-1-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions involving arylhydrazones.
Introduction of Substituents: The chloro and fluoro substituents are introduced through electrophilic substitution reactions, while the tert-butyl group is added via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl5-chloro-6-fluoro-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like halogens for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl5-chloro-6-fluoro-1H-indazole-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl5-chloro-6-fluoro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl5-chloro-6-fluoro-1H-indazole-1-carboxylate: Characterized by the presence of tert-butyl, chloro, and fluoro substituents.
tert-Butyl5-chloro-1H-indazole-1-carboxylate: Lacks the fluoro substituent.
tert-Butyl6-fluoro-1H-indazole-1-carboxylate: Lacks the chloro substituent.
Uniqueness
This compound is unique due to the combination of its substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12ClFN2O2 |
---|---|
Molecular Weight |
270.69 g/mol |
IUPAC Name |
tert-butyl 5-chloro-6-fluoroindazole-1-carboxylate |
InChI |
InChI=1S/C12H12ClFN2O2/c1-12(2,3)18-11(17)16-10-5-9(14)8(13)4-7(10)6-15-16/h4-6H,1-3H3 |
InChI Key |
AXSVZQQWBZDFFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)Cl)F |
Origin of Product |
United States |
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